Decursidate Decursidate Decursidate is a natural product found in Angelica decursiva with data available.
Brand Name: Vulcanchem
CAS No.: 272122-56-2
VCID: VC0208106
InChI: InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O
Molecular Formula: C18H18O6
Molecular Weight:

Decursidate

CAS No.: 272122-56-2

Cat. No.: VC0208106

Molecular Formula: C18H18O6

Molecular Weight:

* For research use only. Not for human or veterinary use.

Decursidate - 272122-56-2

Specification

CAS No. 272122-56-2
Molecular Formula C18H18O6
IUPAC Name [(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1
SMILES COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O
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Introduction

Chemical Structure and Properties

Decursidate is a phenylpropanoid derivative with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . Its IUPAC name is [(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . Structurally, decursidate can be described as a ferulic acid derivative, specifically 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate .

The compound features several key functional groups that contribute to its biological activities, including hydroxyl groups and a methoxy moiety. The presence of these groups suggests potential for hydrogen bonding interactions with biological targets, which may explain some of its observed activities.

Table 1: Chemical and Physical Properties of Decursidate

PropertyInformationReference
CAS Number272122-56-2
Molecular FormulaC18H18O6
Molecular Weight330.33 g/mol
IUPAC Name[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
AppearancePowder
Purity (Commercial)≥98%
Compound TypePhenylpropanoids

Natural Sources and Occurrence

Decursidate was first isolated from the roots of Peucedanum decursivum, a plant used in traditional medicine . The compound represents one of several bioactive constituents identified in this plant species. In the original isolation study, decursidate was identified as one of two new compounds from this plant source, alongside decuroside VI .

More recent research has reported the presence of decursidate in Halosciastrum melanotilingia, extending our understanding of its natural distribution . This suggests that decursidate may be present in multiple plant genera, potentially pointing to its ecological significance in these plant species.

The extraction and isolation of decursidate from natural sources typically involves methods such as chromatographic separation techniques followed by structure elucidation using spectral analyses and chemical methods . The relatively low concentration of decursidate in natural sources has led to the development of commercial synthesis methods to support research applications.

Biological Activities

Effects on Blood Coagulation

The most extensively documented biological activity of decursidate relates to its effects on blood coagulation. Research has demonstrated that decursidate can remarkably prolong thrombin time (TT) with a clear dose-effect relationship at concentrations ranging from 6.25 to 100 mM . This property positions decursidate as a potential anticoagulant compound.

Thrombin time, also known as thrombin clotting time (TCT), measures the time required for a fibrin clot to form following the addition of a standard amount of thrombin to plasma . It evaluates the part of the hemostatic process where soluble fibrinogen is converted into fibrin threads . The ability of decursidate to prolong thrombin time suggests that it may interfere with this conversion process, potentially by inhibiting thrombin or by affecting fibrinogen function.

Table 2: Effects of Decursidate on Coagulation Parameters

ParameterEffectConcentration RangeReference
Thrombin TimeProlongation6.25-100 mM
Dose-ResponsePositive correlation6.25-100 mM

This anticoagulant activity aligns decursidate with other compounds isolated from Angelica sinensis, which have also demonstrated anticoagulant properties . The mechanism through which decursidate exerts these effects warrants further investigation to determine whether it acts as a direct thrombin inhibitor or influences coagulation through alternative pathways.

Structure-Activity Relationship Considerations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity . While specific SAR studies focusing exclusively on decursidate appear limited, general principles applicable to phenylpropanoids can provide insights into the structure-function relationship of this compound.

The SAR approach involves systematically modifying the chemical structure of compounds to determine which structural elements are essential for specific biological activities . For phenylpropanoids like decursidate, functional groups such as hydroxyl groups and methoxy moieties often play critical roles in determining biological activities.

In the case of decursidate, the presence of hydroxyl groups may be particularly significant for its anticoagulant activity. Hydroxyl groups can form hydrogen bonds with biological targets, potentially including coagulation factors or enzymes involved in the clotting cascade . Additionally, the trans-configuration of the ferulic acid portion might be important for its activity, as stereochemistry often significantly impacts biological functions.

Comparative studies with structurally related compounds could provide valuable insights into the specific structural features responsible for decursidate's anticoagulant activity. This knowledge could guide the development of more potent derivatives or analogs with enhanced pharmacological properties.

Analytical Methods for Identification and Quantification

The accurate identification and quantification of decursidate in natural sources or formulated products require reliable analytical methods. Based on approaches commonly used for phenylpropanoids, several analytical techniques are likely suitable for decursidate analysis.

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods (UV, MS) represents a primary analytical approach for decursidate. The compound's aromatic structure provides strong UV absorption, facilitating detection. Additionally, mass spectrometric techniques can confirm identity based on characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used for structure elucidation of decursidate, providing detailed information about its molecular configuration . For routine analysis, simpler spectroscopic methods may be applicable, though specific validated methods for decursidate appear limited in the current literature.

Comparison with Related Compounds

Decursidate belongs to a broader class of plant-derived phenylpropanoids with diverse biological activities. Comparing decursidate with structurally related compounds can provide context for understanding its unique properties and potential applications.

Table 3: Comparison of Decursidate with Related Compounds

CompoundChemical ClassSourceKnown ActivitiesRelationship to Decursidate
Decuroside VIGlycosidePeucedanum decursivumNot extensively documentedCo-isolated with decursidate from same plant source
Ferulic acidPhenylpropanoidVarious plantsAntioxidant, anti-inflammatoryStructural component of decursidate
NodakeninCoumarin derivativePeucedanum speciesAnti-inflammatory, neuroprotectiveFound in same plant genus as decursidate source

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